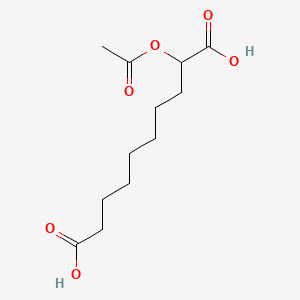
2-(Acetyloxy)decanedioic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyloxy)decanedioic Acid is an organic compound with the molecular formula C12H20O6 It is a derivative of decanedioic acid, where one of the hydroxyl groups is replaced by an acetyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)decanedioic Acid typically involves the esterification of decanedioic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the acetyloxy group at the desired position on the decanedioic acid molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized for high yield and purity, and the product is typically purified through recrystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetyloxy)decanedioic Acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to yield decanedioic acid and acetic acid.
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Decanedioic acid and acetic acid.
Oxidation: Higher oxidation state products, potentially including carboxylic acids or ketones.
Reduction: Decanedioic acid with a hydroxyl group.
Substitution: Compounds with different functional groups replacing the acetyloxy group.
Aplicaciones Científicas De Investigación
2-(Acetyloxy)decanedioic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-(Acetyloxy)decanedioic Acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Decanedioic Acid: The parent compound, lacking the acetyloxy group.
Decadienoic Acid: A related compound with double bonds in the carbon chain.
Sebacic Acid: Another dicarboxylic acid with similar properties.
Uniqueness
This functional group allows for specific interactions and reactions that are not possible with decanedioic acid alone .
Propiedades
Fórmula molecular |
C12H20O6 |
|---|---|
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
2-acetyloxydecanedioic acid |
InChI |
InChI=1S/C12H20O6/c1-9(13)18-10(12(16)17)7-5-3-2-4-6-8-11(14)15/h10H,2-8H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
YGKBBXVGEHATSL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(CCCCCCCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















